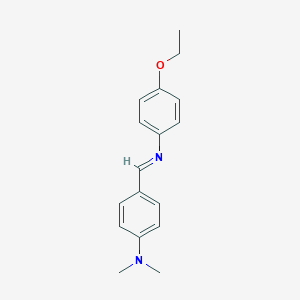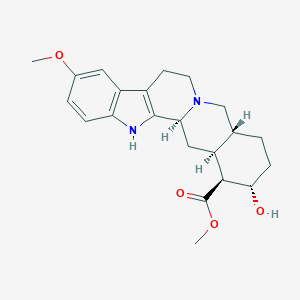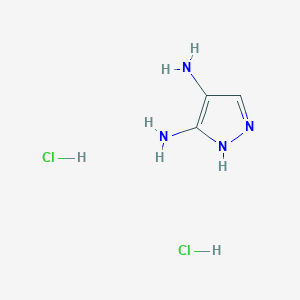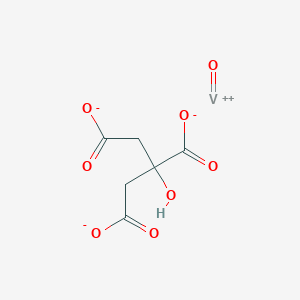
p-Dimethylaminobenzylidene p-phenetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
P-Dimethylaminobenzylidene p-phenetidine is a useful research compound. Its molecular formula is C17H20N2O and its molecular weight is 268.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Oxidation Mechanisms and Enzymatic Reactions
Studies have explored the oxidation of related compounds by enzymes such as horseradish peroxidase and prostaglandin synthase, revealing complex reactions involving the formation of free radical intermediates. For example, the oxidation of p-phenetidine, a related compound, by these enzymes has been shown to generate radicals that interact with glutathione, leading to various oxidative processes (Ross et al., 1985). Such reactions are indicative of the potential reactivity and applications of p-Dimethylaminobenzylidene p-phenetidine in studying enzymatic oxidation mechanisms.
Molecular Conformation and Absorption Spectra
The conformation of p-Dimethylaminobenzylidene derivatives has been analyzed to understand their physical and chemical properties better. PCILO computations on the conformation of related compounds have provided insights into their structure and potential reactivity, which can be crucial for designing novel materials and understanding their optical properties (Patnaik & Das, 1985).
Photoinitiators in Photosensitive Resins
p-Dimethylaminobenzylidene derivatives have been utilized in photosensitive resins, acting as photoinitiators. These compounds enhance the sensitivity of negative-type resins to light, including 488 nm light from an Argon laser. This application demonstrates the potential of this compound in the development of advanced materials and photopolymerization processes (Ichimura et al., 1987).
Reaction with p-Benzoquinones
The reactivity of N-(4-Dimethylaminobenzylidene)anilines with p-benzoquinones has been studied, showing charge-transfer complex formation and subsequent product generation. This reactivity profile underscores the potential of this compound in synthetic chemistry and the development of new chemical entities (Nour et al., 1991).
Properties
IUPAC Name |
4-[(4-ethoxyphenyl)iminomethyl]-N,N-dimethylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-4-20-17-11-7-15(8-12-17)18-13-14-5-9-16(10-6-14)19(2)3/h5-13H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZYQFCXFXYXBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15484-93-2 |
Source


|
| Record name | p-Dimethylaminobenylidine-p-phenetidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015484932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-(DIMETHYLAMINO)BENZYLIDENE)-P-PHENETIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzenamine, 2,4-bis(1-methyl-1-phenylethyl)-N-[4-(1-methyl-1-phenylethyl)phenyl]-](/img/structure/B98762.png)
![2-Isothiocyanatobicyclo[2.2.1]heptane](/img/structure/B98765.png)


![4-Methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]pentanoic acid](/img/structure/B98768.png)






